molecular formula C19H27NO4 B1469879 1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid CAS No. 2197413-60-6

1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid

Cat. No. B1469879
CAS RN: 2197413-60-6
M. Wt: 333.4 g/mol
InChI Key: PRZZNHCYHUYMIC-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid, or 1-BOC-PEP, is a synthetic organic compound that has been used for a variety of purposes in scientific research and laboratory experiments. This compound is a carboxylic acid, which is a type of organic compound that contains a carboxyl functional group. It is a key intermediate in a variety of chemical reactions and can be used to synthesize a variety of compounds.

Mechanism of Action

1-BOC-PEP acts as an activating agent in the synthesis of peptide-based compounds. It is believed that the carboxyl group of 1-BOC-PEP forms a nucleophilic attack on the amide bond of the peptide, resulting in the formation of a peptide bond. This reaction is believed to be catalyzed by pyridine, which is a strong base.
Biochemical and Physiological Effects
1-BOC-PEP has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, it has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the production of leukotrienes.

Advantages and Limitations for Lab Experiments

1-BOC-PEP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Furthermore, it is soluble in a variety of organic solvents, which makes it easy to use in a variety of reactions. However, 1-BOC-PEP is sensitive to light and moisture, which can cause it to degrade over time.

Future Directions

1-BOC-PEP has a variety of potential future applications in scientific research and laboratory experiments. It could be used to synthesize a variety of peptide-based drugs, bioconjugates, and nanomaterials. It could also be used to synthesize peptide-based biopolymers and catalysts. Additionally, it could be used to study the biochemical and physiological effects of peptides in a variety of different systems.

Scientific Research Applications

1-BOC-PEP has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, the synthesis of peptide-based bioconjugates, and the synthesis of peptide-based nanomaterials. It has also been used in the synthesis of peptide-based biopolymers, and as a reagent in the synthesis of peptide-based catalysts.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-phenylethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20-13-7-10-15(16(20)17(21)22)12-11-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZZNHCYHUYMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)-3-phenethyl-2-piperidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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